molecular formula CHBr2Fe+ B14372756 Dibromomethane;iron(2+) CAS No. 90160-74-0

Dibromomethane;iron(2+)

Cat. No.: B14372756
CAS No.: 90160-74-0
M. Wt: 228.67 g/mol
InChI Key: ZJSRJAWZCGGWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Dibromomethane (B42720);Iron(2+) Interactions in Inorganic and Organic Chemistry

In the realm of inorganic chemistry, the interaction between dibromomethane and iron(II) is often centered on the formation of coordination complexes. While the direct coordination of an intact dibromomethane molecule to a simple iron(II) salt in solution is not extensively documented, dibromomethane is frequently employed as a key reagent in the synthesis of more elaborate ligands that subsequently bind to iron(II) centers. A prominent example is its use in creating methylene-bridged N-heterocyclic carbene (NHC) precursors. figshare.comresearchgate.net In these syntheses, dibromomethane reacts with two equivalents of an N-heterocycle, such as 1-methylimidazole (B24206), to form a bis(imidazolium)methane dibromide salt. figshare.com This salt is then used to generate a bidentate chelating bis(imidazolylidene) ligand which coordinates to an iron(II) source, forming stable four-coordinate complexes. figshare.com

From an organic chemistry perspective, the focus shifts to the role of iron(II) as a catalyst in transformations involving dibromomethane or related organobromides. Iron(II) species, such as iron(II) bromide (FeBr₂), are recognized as effective Lewis acids and can participate in a variety of catalytic cycles. cdnsciencepub.comacs.org These reactions often involve the activation of C-Br bonds, and in some cases, proceed through radical intermediates. acs.orgnih.gov

Significance of Iron(II) in Transition Metal Catalysis and Redox Processes

Iron's appeal in transition metal catalysis stems from its abundance, low cost, and reduced toxicity compared to precious metals like palladium and ruthenium. acs.org The iron(II) oxidation state is particularly significant due to its ability to engage in a wide range of chemical transformations. Iron can exist in multiple oxidation states, from -2 to +6, allowing it to mediate both reductive and oxidative processes. nih.govwikipedia.org

In redox processes, iron(II) can act as a one-electron reductant, being oxidized to iron(III). This ability is central to its catalytic activity. For instance, in certain cross-coupling reactions, an Fe(II) species can initiate a single-electron transfer (SET) with an alkyl halide to generate a radical intermediate. nih.gov The accessibility of different spin states (high-spin and low-spin) for iron(II) further diversifies its reactivity, influencing the geometry and electronic structure of its complexes and, consequently, their catalytic performance. nih.gov The aqueous chemistry of the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is characterized by its pale green color and its susceptibility to oxidation to the brown iron(III) state, a fundamental redox transformation. issr.edu.kh

Academic Research Objectives and Scope for Dibromomethane;Iron(2+) Systems

Current academic research on systems involving dibromomethane and iron(II) is driven by several key objectives:

Development of Novel Catalytic Reactions: A primary goal is to harness the reactivity of iron(II) to catalyze new organic transformations. This includes exploring iron(II)-catalyzed cross-coupling reactions, cyclizations, and functionalizations where organobromides like dibromomethane can be used either as a substrate or a precursor to a reactive species. nih.govmdpi.com

Synthesis of Advanced Materials: Research is directed towards using dibromomethane as a building block for creating complex ligands, such as pincer ligands or N-heterocyclic carbenes, which can then be used to construct iron(II) complexes with unique structural and electronic properties. figshare.comnih.gov These complexes are being investigated for their potential in materials science and as catalysts themselves.

Mechanistic Elucidation: A significant effort is dedicated to understanding the detailed mechanisms of these iron-catalyzed reactions. nih.govnih.gov This involves identifying the active iron species, determining the role of ligands and additives, and clarifying whether pathways involve two-electron processes (like oxidative addition/reductive elimination) or single-electron transfer (radical) steps. Advanced spectroscopic techniques, such as Mössbauer spectroscopy, are often employed to probe the electronic state and coordination environment of the iron center during catalysis. figshare.comnih.gov

Detailed Research Findings

Research into dibromomethane and iron(II) systems has yielded specific insights into their reactivity and catalytic potential. For instance, iron(II) bromide has been shown to catalyze the dehydrobromination of certain 1,2-dibromoalkanes, where it is believed to act as a Lewis acid. cdnsciencepub.com In other studies, FeBr₂ has been used to control the regioselectivity in the hydrobromination of alkenes, a process that proceeds through a radical mechanism. acs.org

The synthesis of iron(II) complexes with ligands derived from dibromomethane has been particularly fruitful. The reaction of bis(imidazolium) salts (prepared from dibromomethane) with iron(II) precursors like [Fe{N(SiMe₃)₂}₂]₂ results in the formation of four-coordinate, high-spin iron(II) complexes of the type [LFeX₂] (where L is the chelating bis(carbene) and X is a halide). figshare.com These complexes have been characterized by X-ray crystallography and various spectroscopic methods, providing valuable data on their structure and electronic properties.

Complex TypePrecursorsKey Structural FeatureIron(II) Spin StateSpectroscopic Data (Mössbauer)Reference
[LFeBr₂] (L = bis(NHC))Bis(imidazolium)methane dibromide, [Fe{N(SiMe₃)₂}₂]₂Distorted-tetrahedral Fe(II) centerHigh-spinδ ≈ 0.73–0.81 mm s⁻¹, ΔEQ ≈ 3.67–4.03 mm·s⁻¹ figshare.com
[L₂Fe(MeCN)₂][FeBr₄][LFeBr₂], MeCNDistorted-octahedral Fe(II) cationLow-spinδ ≈ 0.15 mm s⁻¹, ΔEQ ≈ 1.36 mm s⁻¹ figshare.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90160-74-0

Molecular Formula

CHBr2Fe+

Molecular Weight

228.67 g/mol

IUPAC Name

dibromomethane;iron(2+)

InChI

InChI=1S/CHBr2.Fe/c2-1-3;/h1H;/q-1;+2

InChI Key

ZJSRJAWZCGGWHG-UHFFFAOYSA-N

Canonical SMILES

[CH-](Br)Br.[Fe+2]

Origin of Product

United States

Synthetic Methodologies Pertaining to Dibromomethane;iron 2+ Systems and Derivatives

Generation of Reactive Iron(II) Species for Dibromomethane (B42720) Transformations

Zero-valent iron nanoparticles (nZVI) are highly effective reagents for reductive processes due to their high surface area and reactivity. iyte.edu.tr Their synthesis is a key step in developing systems for the dehalogenation of organic compounds like dibromomethane. nih.gov

The most prevalent method for synthesizing nZVI is the chemical reduction of iron salts in an aqueous solution. nih.govut.ac.ir Typically, an iron(II) or iron(III) precursor, such as ferric chloride (FeCl₃) or ferrous sulfate (B86663) (FeSO₄·7H₂O), is reduced using a strong reducing agent like sodium borohydride (B1222165) (NaBH₄). iyte.edu.trut.ac.irmdpi.com The reaction is generally rapid and conducted at room temperature. ut.ac.ir The properties of the resulting nanoparticles, including their reactivity and stability, are influenced by synthesis parameters such as the initial concentration of the iron precursor, the molar ratio of the iron salt to the borohydride, and the pH of the solution. nih.gov To prevent aggregation and oxidation, which can reduce reactivity, nZVI can be synthesized in the presence of supporting materials or capping agents. iyte.edu.trresearchgate.net

Table 1: Synthesis Methods for Zero-Valent Iron Nanoparticles (nZVI)

Precursor Salt Reducing Agent Support/Capping Agent Key Features
Ferric Chloride (FeCl₃) Sodium Borohydride (NaBH₄) Ethanol/Water Produces stable nZVI under ambient conditions. mdpi.com
Ferrous Sulfate (FeSO₄·7H₂O) Sodium Borohydride (NaBH₄) None A common laboratory method performed at room temperature. ut.ac.ir
Ferrous Chloride (FeCl₂·4H₂O) Green Tea Extract None (extract acts as reducing and capping agent) An environmentally friendly "green synthesis" approach. iyte.edu.tr
Goethite (FeOOH) Polyphenol Extracts None (extract acts as reducing and capping agent) Green synthesis method leading to minimal oxidation and agglomeration. researchgate.net

For more controlled organometallic reactions, well-defined iron(II) precursors are required. These can range from simple halide salts to more complex coordination compounds featuring tailored ligands that modulate the reactivity of the iron center.

Iron(II) bromide (FeBr₂) is a fundamental precursor in the synthesis of various iron compounds and organometallic complexes. wikipedia.org It is a paramagnetic solid that can be prepared in its anhydrous or hydrated form. wikipedia.org

Several synthetic routes to FeBr₂ have been established. A common laboratory-scale synthesis involves the reaction of iron powder with concentrated hydrobromic acid in methanol (B129727). This initially produces the methanol solvate, [Fe(MeOH)₆]Br₂, which upon heating in a vacuum, yields pure, anhydrous FeBr₂. wikipedia.org An alternative method is the direct combination of elemental iron and bromine gas at an elevated temperature of 200 °C. Hydrated forms of iron(II) bromide can be obtained by dissolving the anhydrous salt in water and allowing it to recrystallize.

Table 2: Synthetic Routes to Iron(II) Bromide (FeBr₂)

Reactants Solvent/Conditions Product Reference
Iron powder, Hydrobromic acid Methanol, followed by vacuum heating Anhydrous FeBr₂ wikipedia.org
Iron, Bromine gas 200 °C in a quartz tube furnace Anhydrous FeBr₂
FeI₂, Sodium quinaldate (B1226512) THF, then DMF Na[FeII(qn)₂Br]·DMF nih.gov

To fine-tune the electronic and steric properties of the iron(II) center, supporting ligands are often employed. Bisphosphine and formazanate ligands are two such classes that have been used to create iron(II) complexes with specific catalytic and reactive properties.

Iron(II) Bisphosphine Complexes: These complexes are of significant interest due to their catalytic applications, particularly in C-C bond-forming reactions. nih.govacs.org The synthesis typically involves the reaction of an iron(II) source with a chelating bisphosphine ligand. Common examples of these ligands include 1,1-bis(diphenylphosphino)methane (dppm) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.govacs.org The resulting complexes can feature various geometries and coordination numbers, which are influenced by the specific bisphosphine ligand used and the other coordinating species present. nih.govacs.org

Iron(II) Formazanate Complexes: Formazanate ligands are redox-active and have been used to synthesize iron(II) complexes that exhibit interesting electronic properties, such as spin-crossover behavior and ligand-centered redox events. nih.govacs.orgudg.edu The synthesis of these complexes is generally achieved by reacting a formazan (B1609692) proligand with a suitable iron(II) precursor, such as Fe[N(SiMe₃)₂]₂, in an appropriate solvent at room temperature. acs.orgrsc.org The resulting bis(formazanate)iron(II) complexes can adopt various coordination geometries, including pseudo-tetrahedral and pseudo-octahedral, depending on the steric and electronic nature of the substituents on the formazan backbone. acs.orgrsc.orgresearchgate.net

Table 3: Examples of Iron(II) Complexes with Supporting Ligands

Ligand Type Example Ligand Iron Precursor Key Feature of Complex
Bisphosphine dppm, dppe Iron(II) halides Used in catalytic C-C bond formation. nih.govacs.org
Bisphosphine/bis-NHC depe, bis-NHC Iron(0) source Mixed ligands enhance activation of small molecules. rsc.org
Formazanate 1-(benzothiazol-2-yl)-5-phenyl-3-(pyren-1-yl)formazan Fe(II) precursor Six-coordinate, pseudo-octahedral complex with redox-active ligands. rsc.org
Formazanate Triarylformazanate Fe[N(SiMe₃)₂]₂ Four-coordinate complexes exhibiting thermal spin-crossover. acs.org

Preparation of Iron(II) Precursors for Organometallic Reactions

Iron(II) Halide Salts (e.g., FeBr₂)

Pathways for Dibromomethane Integration into Iron(II) Chemistry

The reaction between dibromomethane and iron is primarily a reductive process, where the iron species donates electrons to cleave the carbon-bromine bonds.

Formation of Organoiron Intermediates from Dibromomethane

The direct formation of stable, isolable organoiron intermediates from the reaction of dibromomethane with a simple iron(II) salt is not a prominently documented synthetic strategy. The interaction between dibromomethane and iron(II) is typically more complex, often involving multi-step processes or the generation of transient species within a catalytic cycle.

The conceptual formation of an organoiron intermediate from an alkyl halide like dibromomethane would most likely proceed via an oxidative addition pathway. In organometallic chemistry, oxidative addition is a fundamental reaction class where a low-valent metal complex is oxidized by the insertion of the metal into a covalent bond (e.g., a carbon-halogen bond). nih.gov For iron, this typically involves the oxidation of Fe(0) to Fe(II). While this is a key step in many iron-catalyzed cross-coupling reactions, the direct oxidative addition of dibromomethane to a pre-existing iron(II) center to form a stable Fe(IV) intermediate is less common and requires specific ligand environments to be feasible.

The literature more frequently describes reactions where dibromomethane is used as a one-carbon source in the presence of other reagents to build more complex molecules, which may then be involved in organometallic reactions. researchgate.net For instance, the reaction of dibromomethane with iron pentacarbonyl, an iron(0) source, has been noted, which falls outside the scope of iron(II) systems. acs.org The predominant and well-characterized role of dibromomethane in the synthesis of organoiron(II) compounds is indirect, serving as a crucial building block for ligands that subsequently coordinate to an iron(II) center, as detailed in the following section.

Dibromomethane as a Precursor for Ligand Synthesis in Iron(II) Complexes

A significant application of dibromomethane in this field is its use as a methylene-bridging electrophile for the synthesis of proligands for N-heterocyclic carbene (NHC) complexes. Specifically, dibromomethane is used to link two N-heterocyclic units, such as imidazole (B134444) or benzimidazole, to form bis(imidazolium) salts. These salts are the direct precursors to chelating bis(NHC) ligands that can stabilize iron(II) centers. researchgate.netresearchgate.net

The synthesis typically involves the reaction of two equivalents of a substituted imidazole with one equivalent of dibromomethane, often in a solvent like tetrahydrofuran (B95107) (THF). This straightforward nucleophilic substitution reaction yields a methylene-bridged bis(imidazolium) dibromide salt. researchgate.net These proligands can then be deprotonated with a strong base in the presence of an iron(II) source to form the target organoiron(II) complex.

A common method for the metalation step involves reacting the bis(imidazolium) salt with a highly basic iron(II) precursor, such as bis[bis(trimethylsilyl)amido]iron(II), [Fe{N(SiMe3)2}2]. researchgate.net This approach avoids the separate isolation of the free carbene, which can be unstable. The reaction yields four-coordinate, high-spin iron(II) complexes of the type [LFeX2], where L is the chelating bis(imidazolylidene) ligand and X is a halide (Cl or Br). researchgate.net The properties and stability of these complexes are influenced by the substituents on the imidazole rings. researchgate.net For instance, smaller N-substituents can sometimes lead to the formation of tetracarbene complexes, [L2FeX2], alongside the dicarbene species. researchgate.net

The research findings indicate that this methodology provides reliable access to a range of di- and tetracarbene iron(II) complexes. These complexes feature iron in a distorted-tetrahedral geometry and are typically in a high-spin state. researchgate.net

Table 1: Synthesis of Methylene-Bridged Bis(imidazolium) Dibromide Ligand Precursors from Dibromomethane

This table presents examples of the synthesis of bis(imidazolium) salts using dibromomethane as the methylene-bridging agent. The resulting salts are precursors for N-heterocyclic carbene ligands used in iron(II) complexes. Data sourced from related synthetic procedures. researchgate.net

Starting ImidazoleReagents & ConditionsProductYield (%)
1-Methylimidazole (B24206)Dibromomethane, THF, 2 days1,1'-Methylenebis(3-methylimidazolium) dibromide85%
1-PhenylimidazoleDibromomethane, THF, 2 days1,1'-Methylenebis(3-phenylimidazolium) dibromideNot specified

Structural and Electronic Elucidation of Dibromomethane;iron 2+ Interaction Systems

Spectroscopic Characterization Techniques for Iron(II) in Dibromomethane-Related Systems

The interaction between dibromomethane (B42720) and iron(II) centers gives rise to a variety of complex systems, including adducts, intermediates, and organoiron species. Elucidating the structural and electronic properties of these entities is crucial for understanding their reactivity and potential applications. A suite of spectroscopic techniques is indispensable for this purpose, each providing unique insights into the nature of the iron center and its coordination environment.

Mössbauer Spectroscopy for Iron Spin State and Electronic Environment

Mössbauer spectroscopy is a powerful tool for probing the nuclear environment of 57Fe, offering detailed information about the oxidation state, spin state, and local coordination symmetry of the iron center. mdpi.comuni-bielefeld.de The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ), which are highly sensitive to the electronic structure of the iron atom. beilstein-journals.orgnih.gov

In the context of dibromomethane-iron(II) systems, Mössbauer spectroscopy can distinguish between high-spin (HS) and low-spin (LS) Fe(II) species. HS Fe(II) complexes typically exhibit larger isomer shifts and quadrupole splittings compared to their LS counterparts. mdpi.com For instance, a hypothetical HS Fe(II) adduct with dibromomethane would be expected to show a δ value in the range of 0.80-1.30 mm/s and a ΔEQ value greater than 2.0 mm/s. Conversely, an LS Fe(II) species would display a δ value closer to 0.2-0.5 mm/s and a smaller ΔEQ.

The formation of organoiron species through the reaction of Fe(II) with dibromomethane can also be monitored. The covalent character of the Fe-C bond would lead to distinct changes in the Mössbauer parameters. For example, the isomer shift might decrease due to increased s-electron density at the iron nucleus.

Table 1: Hypothetical Mössbauer Parameters for Iron(II)-Dibromomethane Species

SpeciesSpin StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)
[Fe(II)(L)n(CH2Br2)]High-Spin0.952.80
[Fe(II)(L)n(CH2Br2)]Low-Spin0.401.10
[(L)nFe(II)-CH2Br]Intermediate-Spin0.651.90
Note: L represents other ligands in the coordination sphere. The values are illustrative and would depend on the specific ligand environment.

X-ray Absorption Spectroscopy (XAS) for Iron Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a compound. aps.orgberkeley.edu The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the number, type, and distances of neighboring atoms. berkeley.edumdpi.com

For iron(II)-dibromomethane systems, XAS can be employed to determine the coordination number and the Fe-ligand bond lengths. mdpi.com For example, the formation of an adduct where dibromomethane coordinates to the iron(II) center would be observable through changes in the Fe K-edge XANES spectrum. The pre-edge features in the XANES spectrum are particularly sensitive to the coordination geometry, with tetrahedral complexes generally showing more intense pre-edge peaks than octahedral complexes. mdpi.com

The EXAFS region can be analyzed to determine the Fe-Br and Fe-C bond distances in intermediates or final products. For instance, in a scenario where an oxidative addition of dibromomethane to a low-valent iron center occurs, EXAFS would be crucial in identifying the newly formed Fe-C and Fe-Br bonds and their respective distances.

Table 2: Representative Iron-Ligand Bond Distances from XAS Analysis

Bond TypeTypical Bond Length (Å)
Fe(II)-N1.96 - 2.20 mdpi.com
Fe(II)-O1.95 - 2.15
Fe(II)-Br2.40 - 2.60
Fe-C1.90 - 2.10

UV-Visible Spectroscopy of Iron(II) Adducts and Intermediates

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a valuable tool for monitoring the formation and decay of colored species in solution. scienceready.com.au In the context of iron(II)-dibromomethane interactions, UV-Vis spectroscopy can be used to identify transient adducts and reactive intermediates.

The coordination of dibromomethane to an iron(II) center can perturb the d-orbital energies, leading to shifts in the d-d electronic transitions. These transitions are typically weak in high-spin Fe(II) complexes due to being Laporte-forbidden. However, the formation of lower symmetry adducts can lead to an increase in their intensity. More intense charge-transfer bands, either metal-to-ligand (MLCT) or ligand-to-metal (LMCT), can also appear or shift upon adduct formation. libretexts.org

For example, the reaction of an iron(II) complex with dibromomethane might lead to the formation of a transient adduct with a distinct absorption maximum. The kinetics of the formation and subsequent reaction of this adduct can be followed by monitoring the change in absorbance at this specific wavelength over time. rsc.org

Table 3: Illustrative UV-Vis Absorption Maxima for Iron(II) Species

Speciesλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Assignment
[Fe(II)(ligand)6]2+~500-600< 20d-d transition
[Fe(II)(ligand)5(CH2Br2)]2+~650-750> 100MLCT or adduct
Organoiron Intermediate~400-500VariableCharge Transfer

Raman Spectroscopy for Vibrational Fingerprinting of Adducts

Raman spectroscopy provides information about the vibrational modes of a molecule and can be used to obtain a "fingerprint" of a specific compound or complex. msu.ru It is particularly useful for studying the vibrations of metal-ligand bonds and can detect changes in the coordination sphere of the iron(II) center upon interaction with dibromomethane.

The formation of an Fe-CH2Br2 adduct could be identified by the appearance of new Raman bands corresponding to the Fe-Br or Fe-C stretching and bending modes. nih.gov For example, a new peak in the low-frequency region (typically 200-500 cm-1) could be indicative of an Fe-Br vibration. researchgate.net Furthermore, changes in the vibrational frequencies of the dibromomethane molecule itself upon coordination can also be observed.

Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the complex, can be used to enhance the Raman signals of vibrations coupled to that electronic transition. pnas.orgspringernature.com This can be particularly powerful for identifying and characterizing specific intermediates that may be present at low concentrations.

Table 4: Potential Raman Shifts for Iron-Dibromomethane Adducts

Vibrational ModeExpected Frequency Range (cm-1)
ν(Fe-Br)200 - 350
ν(Fe-C) in organoiron400 - 600
δ(Fe-C-H)700 - 900
ν(C-Br) in coordinated CH2Br2Shifted from free CH2Br2 value

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organoiron Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic organometallic compounds in solution. numberanalytics.come-bookshelf.de While paramagnetic iron(II) complexes present challenges due to signal broadening, the formation of diamagnetic low-spin Fe(II) or Fe(0) organoiron species from reactions with dibromomethane can be readily studied by 1H and 13C NMR. libretexts.org

In a hypothetical reaction where dibromomethane undergoes oxidative addition to a Fe(0) species to form a diamagnetic Fe(II) organoiron complex, 1H NMR would be invaluable. The protons of the methylene (B1212753) group attached to the iron would exhibit a characteristic chemical shift, likely in a region distinct from that of free dibromomethane. rsc.org Coupling to other magnetically active nuclei, such as 31P in phosphine-containing complexes, would provide further structural information. nih.gov

13C NMR spectroscopy would similarly reveal a characteristic signal for the carbon atom directly bonded to the iron center. rsc.org The chemical shift of this carbon would be highly sensitive to the electronic environment of the iron and the nature of the other ligands.

Table 5: Hypothetical NMR Data for an Organoiron Complex

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
1H2.5 - 4.0Triplet2JPH = 10-15 Hz (if P is trans)Fe-CH 2-Br
13C30 - 60Doublet1JPC = 20-30 Hz (if P is cis)Fe-C H2-Br

Mass Spectrometry (MS) for Complex Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and composition of a compound. marquette.edu Electrospray ionization (ESI) and other soft ionization techniques are particularly well-suited for the analysis of organometallic complexes, as they can transfer intact complex ions from solution to the gas phase. rsc.org

In the study of iron(II)-dibromomethane systems, MS can be used to identify the formation of adducts and organoiron products. For example, the ESI-MS spectrum of a reaction mixture might show a peak corresponding to the [Fe(II)(ligand)n(CH2Br2)]2+ ion, confirming the formation of an adduct. The isotopic pattern of the peak, particularly the presence of bromine's characteristic isotopes (79Br and 81Br), would provide definitive evidence for the incorporation of dibromomethane into the complex.

Fragmentation analysis within the mass spectrometer (MS/MS) can provide further structural information by breaking down the parent ion and analyzing the resulting fragment ions. This can help to elucidate the connectivity of the atoms within the complex.

Crystallographic Insights into Iron(II) Coordination in Related Systems (where DBM might indirectly contribute to structural motifs or influence)

Direct crystallographic data for an iron(II) complex where dibromomethane (DBM) acts as a primary ligand is not available in the current literature. The interaction is expected to be weak, meaning DBM would likely be a labile ligand, easily displaced by stronger donors, or act as a lattice solvent molecule rather than a structurally integral component. However, by examining the crystal structures of iron(II) complexes synthesized or crystallized from related halocarbon solvents like dichloromethane (B109758) (CH2Cl2), or those containing halide ligands, we can infer potential coordination environments and structural motifs.

Iron(II) complexes typically exhibit distorted octahedral or tetrahedral coordination geometries. In these structures, the Fe-ligand bond lengths are indicative of the spin state of the iron center. High-spin Fe(II) complexes, which would be expected with a weak-field ligand like DBM, generally feature longer bond lengths compared to their low-spin counterparts.

For instance, studies of various high-spin, six-coordinate iron(II) complexes reveal Fe-N bond distances in the range of 2.08 Å to 2.23 Å and Fe-O bond distances around 2.10 Å to 2.19 Å. mdpi.comresearchgate.net Four-coordinate, distorted tetrahedral iron(II) dihalide complexes with phosphine (B1218219) ligands show Fe-Cl distances around 2.21-2.22 Å and Fe-Br distances that would be slightly longer, reflecting the larger ionic radius of bromide. acs.orgnih.gov The crystal structure of an iron(II) complex with bromide and quinaldate (B1226512) ligands, Na[Fe(qn)2(Br)]·DMF, shows the iron center in a distorted coordination environment. nih.gov Similarly, several iron(II) complexes have been crystallized from dichloromethane, where the solvent molecule is incorporated into the crystal lattice without directly coordinating to the iron center, illustrating its role as a space-filling component. whiterose.ac.ukresearchgate.net

In a hypothetical scenario where DBM coordinates to an iron(II) center, the interaction would likely occur through a lone pair on one of the bromine atoms. The resulting Fe-Br bond would be expected to be quite long and labile, likely greater than the sum of the covalent radii, reflecting a weak dative interaction. The presence of DBM as a solvent could influence the crystallization and packing of more stable complexes, potentially creating specific voids or channels in the crystal lattice. mdpi.com

Table 1: Selected Crystallographic Data for Related High-Spin Iron(II) Complexes
ComplexCoordination GeometryFe-Ligand Bond Lengths (Å)Solvent of CrystallizationReference
Fe(H₂O)₂(ttmb)₂₂·4H₂ODistorted OctahedralFe-N: 2.08 - 2.22 Fe-O: ~2.11Water/Acetonitrile mdpi.com
FeCl₂(tBu dppe)Distorted TetrahedralFe-Cl: 2.212, 2.223 Fe-P: 2.429, 2.4551,4-Dioxane acs.org
Na[Fe(qn)₂(Br)]·DMFDistorted Five-CoordinateFe-Br bond length not specified, but contains Fe(II)-Br moietyDMF/Diethyl ether nih.gov
[Fe(L²)₂][BF₄]₂Distorted Octahedral (High-Spin)Fe-N distances are consistent with high-spin Fe(II)Dichloromethane whiterose.ac.uk
tris(2,2′-bipyridine)iron(II) triiodide – dichloromethaneOctahedralFe-N distances in expected rangeDichloromethane researchgate.net

Theoretical Considerations of Dibromomethane;Iron(2+) Bonding and Electronic Structure

In the absence of direct experimental data, theoretical models such as Ligand Field Theory (LFT) and Molecular Orbital (MO) theory provide a framework for predicting the bonding and electronic properties of a hypothetical dibromomethane;iron(2+) interaction.

Ligand Field Theory describes how the interaction between a central metal ion and surrounding ligands affects the degeneracy of the metal's d-orbitals. libretexts.org The iron(II) cation has a d⁶ electronic configuration. In an isolated, gaseous Fe²⁺ ion, all five d-orbitals are degenerate. However, when surrounded by ligands in a complex, these orbitals split into different energy levels.

In an octahedral field, the d-orbitals split into a lower-energy triplet (t₂g: dxy, dxz, dyz) and a higher-energy doublet (eg: dz², dx²-y²). The energy difference between these sets is the ligand field splitting parameter, Δo. The magnitude of Δo depends on the nature of the ligand, as organized by the spectrochemical series. allen.inionicviper.org

Ligands are ranked from weak-field to strong-field based on their ability to cause d-orbital splitting. allen.innumberanalytics.com Halide ions like Br⁻ are classic examples of weak-field ligands. allen.inionicviper.org Dibromomethane, coordinating through a bromine lone pair, would be expected to be a very weak-field ligand, resulting in a small Δo.

For a d⁶ ion like Fe(II), the electronic configuration depends on the balance between Δo and the mean pairing energy (P), the energy required to place two electrons in the same orbital.

High-Spin State: If Δo < P, it is energetically more favorable for electrons to occupy the higher-energy eg orbitals rather than pairing up in the t₂g orbitals. This results in a high-spin configuration of t₂g⁴eg² with four unpaired electrons. libretexts.orglibretexts.org

Low-Spin State: If Δo > P, electrons will fill the lower-energy t₂g orbitals completely before occupying the eg set, leading to a low-spin configuration of t₂g⁶eg⁰ with no unpaired electrons. libretexts.org

Given that DBM is a very weak-field ligand, the resulting Δo would be small. Therefore, a hypothetical octahedral complex, such as [Fe(CH₂Br₂)₆]²⁺, is predicted to be in a high-spin state. libretexts.orgresearchgate.net This is consistent with the observation that most iron(II) complexes are high-spin unless coordinated with strong-field ligands like cyanide or phenanthroline. libretexts.orgnih.gov The population of the anti-bonding eg orbitals in the high-spin state leads to longer, weaker metal-ligand bonds compared to a low-spin state. unige.ch

Molecular Orbital (MO) theory provides a more detailed picture of the covalent interactions between the iron(II) center and a dibromomethane ligand. The primary bonding interaction is anticipated to occur through one of the bromine atoms, not the carbon, as the bromine atoms possess available lone pairs of electrons, making them Lewis basic sites.

The formation of a coordinate bond can be described by considering the overlap of frontier orbitals:

Sigma (σ) Interaction: The principal bonding component is a sigma (σ) bond formed from the donation of electron density from a filled p-orbital (a lone pair) on a bromine atom of DBM into a vacant, σ-accepting hybrid orbital on the Fe(II) ion. libretexts.org In an octahedral geometry, the metal's eg orbitals (dz² and dx²-y²) are oriented towards the ligands and have the correct symmetry to participate in σ-bonding. This overlap results in the formation of a low-energy σ-bonding MO, which is mostly ligand in character, and a high-energy σ-antibonding MO, which is mostly metal in character (this is the eg level in the LFT diagram).

Pi (π) Interaction: The bromine atom also has other filled p-orbitals that are perpendicular to the Fe-Br bond axis. These orbitals have π-symmetry and can overlap with the metal's t₂g orbitals (dxy, dxz, dyz). This interaction creates a low-energy π-bonding MO and a higher-energy π-antibonding MO. Since the bromine p-orbitals are lower in energy than the metal d-orbitals, the electrons from the ligand fill the π-bonding MO. The metal's d-electrons then occupy the resulting t₂g-level orbitals, which have become weakly π-antibonding due to this interaction. libretexts.org This π-donating effect raises the energy of the t₂g orbitals, thereby decreasing the energy gap (Δo) between the t₂g and eg sets. This is a key reason why halide and other π-donor ligands are considered weak-field ligands. ionicviper.org

An interaction involving the carbon atom is not expected, as it has no available lone pairs and is sterically shielded. The bonding is best described as a weak dative bond from bromine to iron, characterized primarily by a σ-donor interaction, supplemented by a weak π-donor contribution.

Table 2: Predicted Molecular Orbital Interactions for a Hypothetical [Fe(DBM)]²⁺ System
Interaction TypeDibromomethane OrbitalIron(II) OrbitalResulting MOsEffect on Bonding
σ-Donation (Primary)Bromine spⁿ lone paireg (dz², dx²-y²)σ (bonding), σ* (antibonding)Forms the primary coordinate covalent bond.
π-Donation (Secondary)Bromine p-orbitalst₂g (dxy, dxz, dyz)π (bonding), π* (antibonding)Weakens the ligand field (reduces Δo).

Reactivity and Mechanistic Pathways of Dibromomethane;iron 2+ Systems

Reductive Dehalogenation of Dibromomethane (B42720) Catalyzed or Mediated by Iron(II) Species

The reduction of dibromomethane by iron(II) is a key pathway for its degradation in anoxic environments. This process involves the transfer of electrons from Fe(II) to dibromomethane, leading to the cleavage of the carbon-bromine bonds.

Kinetic studies on the reduction of brominated methanes, including dibromomethane (DBM), by nano-scale iron particles have provided insights into the reaction mechanisms. The rates of bromide ion liberation during the reduction of these compounds were observed to be higher than the disappearance rates of the parent compounds, which suggests a concerted debromination mechanism. nih.gov In the case of DBM, it has been shown that over 76% is reduced to methane (B114726) through a concerted reductive debromination pathway. nih.gov

This concerted mechanism involves a two-electron transfer to the dibromomethane molecule, resulting in the simultaneous cleavage of both carbon-bromine bonds and the formation of methane. This is in contrast to a stepwise hydrogenolysis reaction, which is more prevalent for more highly brominated methanes like carbon tetrabromide and bromoform (B151600). nih.gov The addition of nickel to the iron nanoparticles was found to increase the specific reduction rates but did not significantly alter the distribution of the final products. nih.gov

Table 1: Reductive Dehalogenation of Brominated Methanes by Nano-Scale Iron Particles

Compound Primary Reduction Pathway Percentage via Concerted Debromination
Dibromomethane (DBM) Concerted Reductive Debromination >76%
Bromoform (BF) Hydrogenolysis Not specified

This table summarizes the primary reduction pathways for different brominated methanes when reacting with nano-scale iron particles, based on kinetic studies. nih.gov

Green rust, a layered double hydroxide (B78521) containing both Fe(II) and Fe(III), is a highly reactive mineral found in suboxic environments and is known to play a significant role in the reduction of various organic and inorganic contaminants. dtic.mil Its structure consists of positively charged hydroxide layers with interlayer anions and water molecules. dtic.mil Due to its high reactivity, green rust is effective in the reduction of halogenated hydrocarbons. dtic.milresearchgate.net

Studies have shown that green rust can reduce dibromomethane. researchgate.net The mechanism involves the Fe(II) within the green rust structure acting as the reductant. The layered structure of green rust can also facilitate the adsorption of organic molecules, potentially enhancing the reaction rate. researchgate.net While detailed mechanistic studies specifically on dibromomethane reduction by green rust are limited, the general mechanism for the reduction of halogenated hydrocarbons by green rust involves electron transfer from structural Fe(II), leading to the cleavage of the carbon-halogen bond. researchgate.netacs.org The oxidation of Fe(II) to Fe(III) within the green rust structure accompanies this process. nih.gov

The efficiency of the reductive dehalogenation of dibromomethane by iron(II) is influenced by various reaction conditions.

pH: The pH of the system can significantly affect the rate of dehalogenation. For instance, in the reductive dehalogenation of bromoform by Cu/Fe and Pd/Fe bimetallic systems, the reaction rates were observed to be pH-dependent. rsc.org While specific data for dibromomethane is not detailed, it is a general principle that pH affects the surface chemistry of iron and the availability of protons, which can be involved in the reaction mechanism. rsc.org

Co-reductants: The presence of co-reductants can enhance the degradation of halogenated hydrocarbons. For example, the dechlorination of 1,2-dichloroethane (B1671644) was significantly enhanced in a coupled nano zero-valent iron (nZVI) and dithionite (B78146) system. uwo.ca Dithionite can act as a reductant itself and also potentially regenerate the reactive Fe(II) species, leading to a more sustained reaction.

Bimetallic Systems: The addition of a second metal, such as nickel or palladium, to iron can catalyze the reductive dehalogenation process. nih.govrsc.org In the case of brominated methanes, nano-scale Ni/Fe particles were found to be more reactive than nano-scale Fe alone. nih.gov This is attributed to the catalytic effect of the second metal, which can facilitate electron transfer and/or hydrogenolysis reactions.

In the reductive dehalogenation of dibromomethane by nano-scale iron, the primary pathway is a concerted mechanism that directly yields methane, minimizing the formation of stable intermediates. nih.gov However, in stepwise reduction pathways of other polyhalogenated methanes, various intermediates can be formed. For example, the reduction of carbon tetrabromide and bromoform proceeds through sequential hydrogenolysis, forming less halogenated methanes as intermediates. nih.gov

For vicinal dihalides like 1,2-dibromoethane (B42909), the potential for intermediates such as bromoethane (B45996) and vinyl bromide exists. However, studies on its reduction by zero-valent iron have shown that these intermediates are not significantly observed, suggesting a dominant reductive β-elimination pathway that directly forms ethylene. oup.com While not dibromomethane, this provides insight into the potential for concerted reactions to bypass the formation of halogenated intermediates. The absence of long-lived free radical intermediates is also suggested in the reduction of alkyl halides by metals, with organometallic intermediates being more likely. researchgate.net

Influence of Reaction Conditions on Debromination Efficiency (e.g., pH, co-reductants)

Iron(II)-Catalyzed Organic Transformations Involving Dibromomethane as an Electrophile

Iron catalysts, being abundant and relatively inexpensive, have gained increasing interest for various organic transformations, including C-C bond formation. researchgate.net

Iron-catalyzed cross-coupling reactions are a significant area of research, offering an alternative to more expensive noble metal catalysts. dergipark.org.tr These reactions typically involve the formation of an organoiron species, which can then react with an electrophile. nih.gov

In the context of dibromomethane, it can act as an electrophile in C-C bond-forming reactions. For instance, iron-catalyzed cross-coupling reactions between Grignard reagents and alkyl halides have been well-established. nih.gov A proposed mechanism for such reactions involves the in-situ formation of a catalytically active low-valent iron species from the reduction of an iron salt (e.g., FeCl₂) by the Grignard reagent. nih.govnih.gov This active iron species can then undergo oxidative addition with an alkyl halide, like dibromomethane. The resulting organoiron intermediate can then undergo transmetalation with another equivalent of the Grignard reagent, followed by reductive elimination to form the new C-C bond and regenerate the iron catalyst. nih.govnih.gov

While specific examples detailing the use of dibromomethane in iron-catalyzed C-C bond formation are not extensively documented in the provided context, the general principles of iron-catalyzed cross-coupling provide a framework for its potential reactivity as an electrophile in such transformations. researchgate.netdergipark.org.tr

Regioselective Hydrobromination of Alkenes Mediated by Iron(II) Bromide

The control of regioselectivity in the hydrobromination of alkenes is a significant challenge in organic synthesis, as reactions often yield a mixture of Markovnikov and anti-Markovnikov products. acs.org Research has demonstrated that the choice of transition metal catalyst can dictate the reaction's outcome. While copper(I) species promote the formation of the anti-Markovnikov product, the use of iron(II) bromide has been shown to selectively yield the Markovnikov regioisomer. acs.orgorganic-chemistry.org

A method utilizing trimethylsilyl (B98337) bromide (TMSBr) and oxygen as reagents in the presence of 30 mol % iron(II) bromide in dichloromethane (B109758) leads to the exclusive formation of the Markovnikov product. acs.orgnih.govcsic.es This process operates through a radical-based mechanism. organic-chemistry.org The reaction is typically initiated, and in the presence of FeBr₂, the iron center is believed to coordinate in a way that alters the radical addition step, favoring the formation of the more stable carbocation intermediate, which leads to the Markovnikov product. organic-chemistry.org This contrasts with the copper-catalyzed anti-Markovnikov addition, which proceeds via a different radical pathway. organic-chemistry.org

The efficacy of the FeBr₂-mediated system has been demonstrated across a range of alkene substrates, including those with long chains and various functional groups, consistently producing good to excellent yields of the corresponding Markovnikov hydrobrominated products. acs.org

Table 1: Iron(II) Bromide-Mediated Markovnikov Hydrobromination of Various Alkenes

Substrate (Alkene)Product (Markovnikov Bromoalkane)Yield (%)
Long-chain alkenesCorresponding bromoalkaneGood
Non-protected alcoholsCorresponding bromoalkaneGood
O-benzoylated alcoholsCorresponding bromoalkaneGood to Excellent
Substrates with estersCorresponding bromoalkaneModerate to Excellent
Substrates with nitrogenCorresponding bromoalkaneModerate to Excellent

This interactive table summarizes the yields obtained for the Markovnikov hydrobromination of different classes of alkenes using an FeBr₂-TMSBr system as described in the literature. acs.org

Mechanism of Organoiron Species in Catalytic Cycles

The mechanism of catalytic cycles involving organoiron species is fundamental to understanding their synthetic utility. numberanalytics.com A catalytic cycle is a sequence of chemical reactions where a catalyst is regenerated after each cycle, allowing it to facilitate multiple turnovers. numberanalytics.com These cycles involve the formation of intermediates and transition states that define the reaction pathway. numberanalytics.com

In many iron-catalyzed cross-coupling reactions, the mechanism deviates from those observed with precious metals like palladium. nih.gov While palladium systems typically start with oxidative addition, iron-catalyzed reactions often initiate with transmetalation to form the reactive organoiron species. nih.gov This organoiron intermediate then reacts directly with the electrophile (such as a component derived from dibromomethane) to generate the cross-coupled product and regenerate the active iron catalyst. nih.gov

However, the precise nature of the organoiron species and its role can be complex and may not always involve a clear two-electron oxidative addition/reductive elimination pathway. In some cases, particularly in C-H activation, the formation of a distinct Fe-C bond is not always clear, and the reaction may proceed through alternative pathways, such as single-electron transfer (SET), which initiates a radical cascade. researchgate.net The deactivation of the catalyst is a critical factor that can terminate the cycle. numberanalytics.com

Ligand Effects on Iron(II) Reactivity and Selectivity

The reactivity and selectivity of iron(II) catalysts are profoundly influenced by the ligands coordinated to the metal center. nih.gov Ligands modulate the steric and electronic properties of the iron complex, which in turn dictates its catalytic behavior. acs.orgcognitoedu.org The development of well-designed auxiliary ligands is crucial for creating highly active and selective iron catalysts. nih.gov

Ligand modifications, even at sites remote from the iron center, can alter the electrophilicity of the complex. acs.org This can lead to increased reaction rates and distinct regioselectivity. acs.org For instance, in iron-catalyzed hydroboration, the choice of NNN-based ligands was found to be essential for any catalytic activity to occur. In other systems, the addition of an ancillary ligand like triphenylphosphine (B44618) (PPh₃) has been shown to suppress the formation of side products and significantly enhance regioselectivity.

A significant challenge in iron catalysis is the tendency for common chiral ligands to dissociate from the metal center, which can prevent effective asymmetric induction. nih.gov This has spurred the development of unique, strongly coordinating ligand frameworks, such as those based on a six-membered silacycle-bridged biphenyl (B1667301) skeleton, to create more stable and effective iron(II) complexes. nih.gov The ligand environment directly impacts the stability of different oxidation states of iron, thereby influencing the redox potentials and the feasibility of specific reaction pathways. cognitoedu.org

Electron Transfer Processes and Redox Chemistry in Dibromomethane;Iron(2+) Interactions

Single Electron Transfer (SET) Pathways

Single Electron Transfer (SET) represents a fundamental mechanistic pathway in which an electron is transferred individually from a donor to an acceptor species. diva-portal.org In the context of iron(II) and dibromomethane, an SET pathway is a plausible mechanism for initiating a reaction. This process would involve the transfer of a single electron from the iron(II) center to the dibromomethane molecule.

This type of activation, where an SET from a metal catalyst generates a carbon-centered radical from an alkyl halide, is a known strategy in catalysis. nih.gov The transfer of an electron to dibromomethane would likely lead to the cleavage of a carbon-bromine bond, resulting in the formation of an iron(III) species, a bromide ion, and a bromomethyl radical (•CH₂Br). This radical species can then engage in subsequent propagation steps. The feasibility of such an SET event is governed by the relative redox potentials of the Fe(II)/Fe(III) couple and the dibromomethane molecule. diva-portal.org Mechanisms involving SET can proceed via outer-sphere electron transfer (OSET), where the electron tunnels from the catalyst to the substrate without direct coordination, or through an inner-sphere pathway. nih.gov

Investigation of Iron Oxidation States and Redox Potentials

The chemistry of iron is dominated by its +2 (ferrous) and +3 (ferric) oxidation states. flinnprep.com The interconversion between these two states via the loss or gain of an electron is a redox reaction, and its likelihood is quantified by the redox potential (E). flinnprep.comku.edu The standard redox potential for the Fe³⁺/Fe²⁺ couple is +0.771 V, but this value is highly sensitive to the chemical environment, particularly the nature of the ligands coordinated to the iron ion. cognitoedu.orgthaiscience.info

Ligands can stabilize one oxidation state over the other, thereby modulating the redox potential of the Fe(II)/Fe(III) couple. cognitoedu.orgthaiscience.info This ligand-induced modification of the redox potential can render an otherwise non-spontaneous electron transfer reaction feasible. thaiscience.info For example, strong chelating agents can drastically alter the potential. The redox potential of the iron couple in the presence of ligands like EDTA is +0.08 V, while with Tiron it becomes -0.509 V. thaiscience.info This demonstrates that the choice of ligand directly controls the reducing or oxidizing power of the iron complex. This principle is central to designing iron-based catalytic systems, as the ability of the iron(II) complex to engage in an SET pathway with a substrate like dibromomethane is directly dependent on the ligand-tuned redox potential. thaiscience.info

Table 2: Influence of Ligands on the Redox Potential of the Fe(III)/Fe(II) Couple

LigandRedox Potential (E) vs. NHE (V)
Aqua (H₂O)+0.771
EDTA+0.08
Tiron-0.509

This interactive table shows the significant variation in the redox potential of the Fe(III)/Fe(II) couple depending on the coordinating ligand, as reported in the literature. thaiscience.info NHE = Normal Hydrogen Electrode.

Computational Chemistry and Theoretical Modeling of Dibromomethane;iron 2+ Systems

Density Functional Theory (DFT) Applications to Iron(II)-Dibromomethane Reaction Pathways

Density Functional Theory (DFT) has become a robust tool for mapping the potential energy surfaces of reactions involving transition metals. researchgate.net For the iron(II)-dibromomethane system, DFT calculations are instrumental in elucidating reaction mechanisms that are otherwise difficult to probe experimentally. Studies on related iron-catalyzed reactions show that DFT can predict reaction rates and delineate the electronic structure of intermediates. mdpi.com For instance, in iron-catalyzed hydrobromination reactions, DFT calculations have been used to understand how iron(II) bromide can direct the regioselectivity of the reaction. organic-chemistry.orgacs.org

The reaction between Fe(II) and dibromomethane (B42720) (CH₂Br₂) is expected to initiate via the coordination of the dibromomethane to the iron center. This is followed by oxidative addition, where the C-Br bond is cleaved, leading to the formation of an organoiron species. DFT calculations can model the transition states for these steps, providing insight into the activation barriers. The spin state of the iron complex is a critical variable, as different spin states can have markedly different reactivities. mdpi.com DFT studies on similar systems have shown that triplet states of iron complexes can be more stable and reactive than their singlet counterparts. mdpi.com

A plausible reaction pathway, informed by DFT studies on analogous systems, would involve the following steps:

Formation of an initial complex: [Fe(II)(CH₂Br₂)]

Oxidative addition/Transition state: [Br-Fe(IV)-CH₂Br]

Formation of an organoiron intermediate: [Fe(III)-CH₂Br]⁺ + Br⁻

DFT calculations are crucial for determining the energetics of each step, including the free energy of activation. mdpi.com

Ab Initio and Composite Methods for Electronic Structure and Energetics

While DFT is widely used, higher-level ab initio and composite methods provide more accurate electronic structures and energetics, serving as benchmarks for other computational techniques. acs.org Methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for their accuracy. acs.org For the dibromomethane;iron(2+) system, these methods can provide precise information on bond dissociation energies, electron affinities, and ionization potentials.

Ab initio studies on related halomethane systems have demonstrated that these methods can accurately predict the thermochemical properties of radical and anionic intermediates that may form during the reaction of Fe(II) with CH₂Br₂. researchgate.net For example, calculations on the one-electron reduction of chlorinated methanes have successfully predicted reaction energetics and thermodynamically favorable pathways. researchgate.net

Explicitly correlated methods, such as CCSD(T)-F12b, are particularly useful for studying systems with complex electronic structures, like transition metal complexes. acs.org These methods have been applied to investigate reaction dynamics in similar systems, providing key insights into reaction pathways. acs.org

Table 1: Comparison of Computational Methods for Studying Iron-Halomethane Systems

MethodDescriptionStrengthsLimitations
DFT A method that uses the electron density to calculate the energy of a system.Computationally efficient, good for large systems.Accuracy depends on the choice of functional.
MP2 Møller-Plesset perturbation theory of the second order, an ab initio method.Includes electron correlation, more accurate than Hartree-Fock.More computationally expensive than DFT.
CCSD(T) Coupled-cluster with single, double, and perturbative triple excitations.Highly accurate "gold standard" for energetics.Very computationally demanding, limited to smaller systems.
Composite Methods Combinations of different levels of theory to approximate high-level results.High accuracy at a lower computational cost than pure high-level methods.Can be complex to implement.

This interactive table provides a summary of common computational methods and their applicability.

Theoretical Studies on the Stability and Reactivity of Transient Organoiron Species

Theoretical studies can predict the geometric and electronic structure of these intermediates. For example, the Fe-C bond length, bond strength, and the distribution of spin density can be calculated. This information is vital for understanding the subsequent reactions of the organoiron species, which could include further reduction, reaction with other substrates, or decomposition.

In related iron-catalyzed reactions, organoiron intermediates are key to C-H bond activation and cross-coupling reactions. researchgate.net The ligand environment around the iron center plays a crucial role in stabilizing these reactive species. researchgate.net Computational studies can model the effect of different ligands on the stability and reactivity of the [Fe(III)-CH₂Br]⁺ intermediate.

Prediction of Spectroscopic Parameters and Reaction Selectivity

A significant advantage of computational chemistry is its ability to predict spectroscopic parameters, which can aid in the experimental identification of transient species. dokumen.pub For the dibromomethane;iron(2+) system, theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts for the initial complex, transition states, and organoiron intermediates. arxiv.org

For instance, the calculated vibrational frequencies can be compared with experimental data from techniques like matrix isolation spectroscopy to confirm the structure of a trapped intermediate. Similarly, predicted NMR parameters can help interpret the results of in-situ NMR studies of the reaction.

Furthermore, computational models can predict reaction selectivity. organic-chemistry.org In reactions with multiple possible outcomes, theoretical calculations can determine the activation barriers for each pathway, allowing for the prediction of the major product. For example, in the presence of other nucleophiles or radical traps, the selectivity of the reaction of the [Fe(III)-CH₂Br]⁺ intermediate can be computationally explored.

Table 2: Predicted Spectroscopic Data for a Hypothetical [Fe(II)(CH₂Br₂)] Complex

Spectroscopic ParameterPredicted ValueMethod
Fe-Br Stretch (cm⁻¹) 250-300DFT
**C-H Stretch (cm⁻¹) **2950-3050DFT
¹H NMR (ppm) 3.5-4.5GIAO-DFT
¹³C NMR (ppm) 20-30GIAO-DFT

This interactive table presents hypothetical spectroscopic data based on typical values for similar complexes.

Advanced Research Applications of Dibromomethane;iron 2+ Chemistry

Environmental Remediation Strategies for Brominated Contaminants

The use of iron, particularly in its zero-valent (Fe(0)) and ferrous (Fe(II)) states, is a well-established strategy for the remediation of halogenated organic compounds. nih.gov Iron acts as a reducing agent, capable of breaking down persistent brominated contaminants into less harmful substances through a process known as reductive dehalogenation. frontiersin.org Dibromomethane (B42720) itself is a brominated contaminant, and the principles applied to its degradation are relevant to a wider class of similar pollutants. nih.gov

Iron-based technologies are versatile and can be applied both in situ (in place) and ex situ (excavated and treated). mdpi.com

In Situ Technologies: These methods involve introducing reactive materials directly into a contaminated aquifer to create a permeable reactive barrier (PRB). gnest.orgepa.gov One innovative material, CARBO-IRON, which consists of zero-valent iron (ZVI) particles deposited on finely-ground activated carbon, has demonstrated high dehalogenation potential for brominated hydrocarbons like 1,2-dibromoethene (B7949689) and vinyl bromide in aqueous solutions. gnest.org The activated carbon adsorbs and concentrates the contaminants, while the iron clusters facilitate their reductive degradation. gnest.org The primary mechanism involves the oxidation of elemental iron (Fe(0)) to iron(II) (Fe2+), which then participates in the dehalogenation reactions. epa.govfrontiersin.org Nanoscale zero-valent iron (nZVI) is also used for in situ remediation due to its high reactivity and large surface area, providing an additional source of electron donors for dehalogenation. frontiersin.orgrsc.org

Ex Situ Technologies: For heavily contaminated soils, sludges, or sediments, excavation followed by ex situ treatment is often necessary. tpsgc-pwgsc.gc.ca This approach allows for greater control over the treatment conditions. The contaminated material is mixed with reagents in a reactor. tpsgc-pwgsc.gc.ca While several chemical dehalogenation methods exist, those using iron involve mixing the contaminated soil with iron filings or other iron-based reagents to degrade the pollutants. dntb.gov.ua This technique is particularly effective for reducing concentrations of chlorinated and brominated compounds, though its application can be limited by the cost of excavation and the need for specialized equipment. tpsgc-pwgsc.gc.ca

To improve the efficiency and longevity of iron-based remediation, researchers have developed composite materials, particularly those incorporating biochar. Biochar, a porous carbonaceous material, can act as an electron shuttle, mediating and enhancing the reductive transformation of contaminants by iron. nsf.gov Iron-enhanced biochar is noted for its stability and potential for reuse across multiple degradation cycles. researchgate.net

Recent studies have focused on activating biochar to boost its catalytic properties. A 2025 study investigated the use of carbon dioxide-activated biochars as mediators for the reductive debromination of 1,2-dibromoethane (B42909) (DBA) by green rust, a layered iron(II)-iron(III) hydroxide (B78521). The research found that CO₂ activation significantly increased the extent of DBA debromination. researchgate.net The enhancement is attributed to changes in the biochar's surface polarity, the presence of structural defects, and an increase in surface oxygen and nitrogen functional groups, which improve both sorption and degradation of the contaminant. researchgate.net

The table below summarizes the findings, showing the significant increase in debromination after 7 days for various plant-based biochars after CO₂ activation. researchgate.net

Table 1: Effect of CO₂-Activated Biochar on 1,2-Dibromoethane (DBA) Debromination

Biochar Substrate Increase Factor in DBA Debromination
Barley Straw (BARST) 1.5x
Soybean Meal (SOYM) 8.8x
Wheat Straw (WHST) 3.3x
Eelgrass (Zostera marina, ZOST) 2.1x

Data sourced from a 2025 study on CO₂ activated biochars as mediators for reductive debromination. researchgate.net

In Situ and Ex Situ Groundwater Dehalogenation Technologies

Synthetic Methodologies for Specialty Chemicals and Fine Chemicals

Dibromomethane is a versatile C1 building block in organic synthesis. cscpl.com When combined with iron(II) catalysts, it enables the construction of complex molecules and heterocyclic compounds that are valuable in pharmaceuticals and materials science. cscpl.comresearchgate.net

Iron(II) complexes of N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts. The ligands for these complexes can be synthesized using dibromomethane. For instance, reacting an N-substituted imidazole (B134444), such as 1-methylimidazole (B24206) or 1-phenylimidazole, with dibromomethane yields a methylene-bridged bis(imidazolium) salt. researchgate.net This salt is a precursor to a chelating bis-NHC ligand, which can then be complexed with an iron(II) source like iron(II) bromide to form catalytically active di- and tetracarbene iron(II) complexes. researchgate.net These iron catalysts have shown activity in cross-coupling reactions, such as those between aryl Grignard reagents and alkyl halides. researchgate.net

Iron(II) chloride (FeCl₂) has also been used to catalyze cyclization reactions for synthesizing various N-heterocycles. arabjchem.org While many examples use other dihaloalkanes, the underlying principles apply to dibromomethane. For example, iron-catalyzed reactions of 2H-azirines can produce 2,3-disubstituted indoles, and N-benzoyloxyureas can undergo intramolecular C-H amination to form cyclic ureas and 2-imidazolidones. arabjchem.org A novel method for synthesizing 1-methyl-4,5-diaryl-1H-imidazoles involves the Fe(II)-catalyzed cyclization of 2H-azirines with N,N-dimethylformamide (DMF) as the amine source. researchgate.net

Table 2: Examples of Iron(II)-Mediated Synthesis Involving Dibromoalkanes

Reactants Iron Source Product Type Application / Significance
1-Methylimidazole, Dibromomethane FeBr₂ Iron(II)-NHC Complex Catalyst for cross-coupling reactions researchgate.net
1-Phenylimidazole, Dibromomethane FeBr₂ Iron(II)-NHC Complex Catalyst for cross-coupling reactions researchgate.net
2-Fluoro-N-phenylaniline, Grignard Reagent, 1,2-Dibromoethane FeCl₂ Dihydrophenazine (DADHP) Synthesis of N-heterocycles via C-F amination arabjchem.org

Future Research Directions in Dibromomethane;iron 2+ Systems

Addressing Unresolved Mechanistic Questions

Despite progress, a complete mechanistic understanding of reactions involving iron(II) and dibromomethane (B42720) remains elusive. The complexity arises from iron's ability to exist in multiple oxidation states and the potential for various reaction pathways, including radical and organometallic intermediates. nih.gov Future research should prioritize elucidating these mechanisms to enable rational catalyst design and reaction optimization.

A central unresolved question is the precise nature of the initial activation of the carbon-bromine bond. While oxidative addition of haloalkanes to low-valent metal centers is a known process, the specifics for iron(II) and dibromomethane are not fully established. acs.orgresearchgate.net It is often debated whether these reactions proceed through a one-electron single-electron transfer (SET) mechanism, generating radicals, or a two-electron oxidative addition process leading to an organoiron intermediate. nih.gov Some studies propose a radical mechanism for the oxidative addition of dihalomethanes to certain metal complexes. acs.orgresearchgate.net

Furthermore, the identity of the key reactive iron species is a subject of ongoing investigation. In various iron-catalyzed oxidations, high-valent iron-oxo species, such as Fe(IV)=O, are proposed as the primary oxidants. nih.govacs.org Research into Fe(II)-peroxyacid systems has shown that Fe(IV) can be generated rapidly and selectively. nih.govacs.org It is crucial to investigate whether analogous high-valent iron species are formed in reactions with dibromomethane and what role they play in the subsequent bond-breaking and bond-forming steps. The mechanism of the fundamental Fenton reaction (Fe(II) with hydrogen peroxide) itself has been a topic of debate for over a century, with proposals including free radicals and high-valent ferryl ions, highlighting the inherent complexity of Fe(II) reactivity. stackexchange.com

Future mechanistic studies could employ a combination of advanced spectroscopic techniques, kinetic analysis, and computational modeling (DFT calculations) to trap and characterize transient intermediates. acs.orgresearchgate.netnih.gov Isotope labeling studies could also provide definitive evidence for proposed pathways. nih.gov Resolving these mechanistic ambiguities is critical for controlling reaction outcomes and developing more efficient and selective transformations.

Table 1: Proposed Reactive Intermediates in Iron(II)-Mediated Reactions

Proposed Intermediate Generating System (Example) Mechanistic Role Supporting Evidence/Techniques
Alkyl Radical (R•) Fe(II) + Alkyl Halide Initiation of radical chain reactions, cyclizations. nih.gov Radical trapping experiments, kinetic isotope effects, product analysis (e.g., cyclopropyl (B3062369) ring-opening). nih.gov
Iron(IV)-Oxo (Fe(IV)=O) Fe(II) + Peroxyacids Primary oxidant in AOPs, oxygen atom transfer. nih.govacs.org Quenched-flow kinetics, selective degradation of probe compounds, DFT calculations. nih.govacs.org
Organoiron Complex (R-Fe-X) Fe(0) or Fe(II) + Haloalkane Intermediate in cross-coupling via oxidative addition. nih.govacs.org Isolation and characterization of stable analogues, computational modeling. acs.org

Development of Novel Catalytic Systems Based on Iron(II)-Dibromomethane Interactions

The reactivity of dibromomethane with iron(II) provides a foundation for developing novel and sustainable catalytic systems. Iron's low cost and low toxicity make it an attractive alternative to precious metal catalysts like palladium and rhodium. liverpool.ac.uk Future research will likely focus on designing sophisticated iron catalysts for a range of organic transformations where dibromomethane can act as a C1 building block or a reagent.

One promising area is the use of dibromomethane in the synthesis of N-heterocyclic carbene (NHC) ligands for iron catalysts. Dibromomethane can serve as a one-carbon bridge to link two imidazole (B134444) units, forming the precursor to a chelating di-NHC ligand. researchgate.net Iron(II) complexes bearing these ligands have shown catalytic activity in cross-coupling reactions. researchgate.net Further development could involve modifying the electronic and steric properties of these NHC ligands to tune the catalyst's reactivity, stability, and selectivity for various substrates. nih.gov

Iron-catalyzed domino or cascade reactions that utilize dihaloalkanes are another key research direction. nih.gov For instance, iron(II) chloride, in combination with 1,2-dibromoethane (B42909), has been used to catalyze the synthesis of 5,10-diaryl-5,10-dihydrophenazines. arabjchem.org Future work could expand this concept to use dibromomethane for the synthesis of other valuable heterocyclic structures. The development of three-component coupling reactions involving an amine, an alkyne, and a dihalomethane (AHA coupling) is particularly appealing from an atom-economy perspective. researchgate.netbeilstein-journals.org Designing iron(II) systems that can efficiently catalyze such multi-component reactions under mild conditions is a significant goal. researchgate.net

Moreover, the development of heterogeneous iron catalysts offers advantages in terms of catalyst recovery and reusability. Research into supporting iron(II) species on materials like silica (B1680970) nanospheres could lead to robust and practical catalysts for reactions involving dibromomethane. researchgate.net The exploration of unconventional activation methods, such as using molecular oxygen as an inducer for iron-catalyzed reactions, could also open up new synthetic possibilities. rsc.org

Table 2: Examples of Catalytic Systems Involving Iron(II) and Dihaloalkanes

Iron(II) Catalyst/Precursor Dihaloalkane Reaction Type Key Findings Citation(s)
Iron(II) Bromide (FeBr₂) Dibromomethane NHC Ligand Synthesis & Cross-Coupling Dibromomethane used to form a bis-NHC ligand; resulting Fe(II) complex catalyzes Grignard cross-coupling. researchgate.net
Iron(II) Chloride (FeCl₂) 1,2-Dibromoethane C-F Bond Amination / Cyclization Catalyzes the synthesis of 5,10-diaryl-5,10-dihydrophenazines from diphenylamines. arabjchem.org
SiO₂@APTES@DAFO-Fe Dihalomethane Three-Component Coupling (AHA) A heterogeneous silica-supported iron catalyst for the synthesis of propargylamines from alkynes, amines, and dihalomethane. researchgate.net

Exploration of Dibromomethane;Iron(2+) in Materials Science and Bio-inspired Chemistry

The interplay between iron(II) and dibromomethane extends beyond catalysis into the realms of materials science and bio-inspired chemistry, where future research could lead to new materials with unique properties and environmentally benign chemical processes.

Materials Science: In materials science, the synthesis of novel coordination complexes and materials using dibromomethane and iron(II) is a promising frontier. As seen with NHC complexes, dibromomethane can be used to construct specific ligand frameworks around an iron(II) center. researchgate.net The resulting complexes can exhibit interesting magnetic and electronic properties. For example, di- and tetracarbene iron(II) complexes synthesized using dibromomethane were found to contain high-spin iron(II) centers, which could be relevant for the design of single-molecule magnets or other magnetic materials. researchgate.net Future work could systematically explore how the structure of the iron(II) complex, controlled by the ligand derived from dibromomethane, influences these physical properties.

Another significant application lies in environmental remediation. Abiotic degradation of halogenated hydrocarbons like 1,2-dibromoethane can occur via reaction with iron(II)-containing minerals, such as iron(II) sulfides. epa.gov Research into using engineered materials that incorporate iron(II) to degrade dibromomethane and other pollutants is a critical area. For example, biochar has been shown to mediate the reductive debromination of 1,2-dibromoethane, a process that can be enhanced by the presence of iron minerals like green rust, which contains Fe(II). researchgate.net Future studies could focus on optimizing these materials and understanding the surface chemistry that governs the dehalogenation process.

Bio-inspired Chemistry: Nature provides a rich source of inspiration for catalyst design. Many biological systems utilize iron to perform challenging chemical transformations, including halogenation and dehalogenation. nih.gov Non-heme iron enzymes, which often feature an Fe(II) center in their active site, catalyze a wide range of oxidative reactions. nih.gov Future research in bio-inspired chemistry aims to mimic the structure and function of these enzymes to create synthetic catalysts that operate under mild, environmentally friendly conditions.

A key area of exploration is the development of iron-based catalysts that mimic the function of dehalogenase enzymes. nih.govrsc.org These enzymes are responsible for the breakdown of organohalides in nature. Studies have shown that bio-inspired iron porphyrin systems, supported on materials like TiO₂, can catalyze the photoreductive dehalogenation of compounds like bromoform (B151600) (CHBr₃) to dibromomethane (CH₂Br₂). rsc.org This suggests that similar systems could be developed for the complete degradation of dibromomethane. Another approach involves designing complexes that mimic the active sites of enzymes like Rieske dioxygenases, which use a non-heme iron(II) center to catalyze stereospecific oxidations. nih.gov Applying these bio-inspired principles to the specific challenge of C-Br bond activation in dibromomethane could lead to highly selective and efficient catalysts for detoxification or synthetic applications.

Table 3: Bio-inspired Iron Systems for Halogenated Compound Transformation

Bio-inspired System Natural System Mimicked Target Reaction Key Features Citation(s)
TiO₂-supported Iron Porphyrin Heme-dependent enzymes Photoreductive dehalogenation of organohalides (e.g., CHBr₃ to CH₂Br₂) Utilizes light energy to drive dehalogenation on a supported metal complex. rsc.org
Fe(II) complexes with N,N,O ligands Rieske dioxygenases Olefin epoxidation and cis-dihydroxylation Mimics the facial N,N,O coordination environment of the enzyme's active site. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for generating iron(2+) complexes with dibromomethane, and how can their purity be validated?

  • Answer : Dibromomethane (CH₂Br₂) is utilized as a methylene donor in cyclopropanation reactions with alkenes via zinc-copper couples or organometallic catalysts . For iron(2+) complexes, methods include ligand substitution reactions where dibromomethane acts as a bridging ligand. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile byproducts and inductively coupled plasma mass spectrometry (ICP-MS) to confirm iron content. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are critical for structural elucidation .

Q. How is dibromomethane detected and quantified in environmental matrices, and what are its primary sources?

  • Answer : Dibromomethane is detected using gas chromatography with electron capture detection (GC-ECD) or purge-and-trap GC-MS, achieving detection limits of ~0.0005 mg/L . Primary environmental sources include marine algae, disinfection byproducts in chlorinated water, and industrial solvents. Groundwater surveys report concentrations up to 0.045 mg/L, while surface waters show higher variability (max 0.36 mg/L) due to volatilization and photodegradation .

Q. What spectroscopic techniques are most effective for characterizing dibromomethane’s interaction with transition metals like iron(2+)?

  • Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies metal-ligand vibrational modes (e.g., Fe–Br stretches at 200-250 cm⁻¹). Mössbauer spectroscopy is critical for probing iron(2+) oxidation states and electronic environments. UV-Vis spectroscopy monitors charge-transfer transitions, while X-ray absorption spectroscopy (XAS) provides insights into coordination geometry .

Advanced Research Questions

Q. What mechanistic pathways explain dibromomethane’s role in iron(2+)-mediated C–C bond formation, and how do solvent systems influence reactivity?

  • Answer : In iron(2+) complexes, dibromomethane undergoes oxidative addition to form Fe(II)–CH₂–Fe(II) intermediates, facilitating C–C coupling. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while nonpolar solvents favor radical pathways. Computational studies (DFT) suggest solvent polarity modulates activation barriers by 10-15 kcal/mol . Conflicting data exist on whether Fe²⁺ acts as a one- or two-electron donor, requiring in situ XAS to resolve .

Q. How can researchers reconcile discrepancies in reported environmental concentrations of dibromomethane across studies?

  • Answer : Discrepancies arise from sampling methodologies (e.g., headspace vs. liquid-phase extraction) and regional variability in algal emissions. For example, coastal regions show higher CH₂Br₂ levels (0.001–0.007 mg/L) due to phytoplankton activity, while industrial zones exhibit spikes from solvent leakage. Standardized protocols (e.g., EPA Method 551.1) and interlaboratory calibration are recommended .

Q. What experimental design strategies optimize the synthesis of dibromomethane-iron(2+) complexes with high yield and selectivity?

  • Answer : Design of Experiments (DoE) approaches, such as response surface methodology, optimize variables (molar ratios, temperature, stirring rate). For example, premixing dibromomethane with acetophenone in a 0.9:1 ratio minimizes byproducts in Fe(II)-catalyzed reactions . Inline FT-IR and mass spectrometry enable real-time monitoring of intermediate species, reducing trial-and-error iterations .

Q. What gaps exist in understanding the atmospheric fate of dibromomethane and its iron-containing derivatives?

  • Answer : While CH₂Br₂’s atmospheric lifetime is ~150 days due to photolysis, its iron complexes may catalyze tropospheric ozone depletion via bromine radical release. Unresolved questions include the role of Fe(II)/Fe(III) redox cycling in halogen activation and the impact of aerosol surfaces on reaction kinetics. Field studies using atmospheric pressure chemical ionization (APCI) mass spectrometry are needed .

Methodological Recommendations

  • Synthesis : Use microwave-assisted reactors to accelerate dibromomethane-mediated reactions (e.g., methylenation of ketones) .
  • Analysis : Pair GC-MS with isotopic labeling (e.g., ¹³CH₂Br₂) to trace reaction pathways .
  • Environmental Monitoring : Deploy passive samplers with Tenax® adsorbents for long-term CH₂Br₂ monitoring in aquatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.